3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid
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Overview
Description
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a sulfonamide compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol.
Preparation Methods
The synthesis of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid can be compared with other similar sulfonamide compounds, such as:
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid: This compound has a similar structure but contains a chlorine atom, which can alter its chemical and biological properties.
4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid: This compound has a different substitution pattern on the benzoic acid ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylmorpholine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-4-11(6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDBEVAWHWDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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